molecular formula C19H16F4N2O2 B5291489 2-Fluoro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide

2-Fluoro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide

Cat. No.: B5291489
M. Wt: 380.3 g/mol
InChI Key: RGBOCMOGCCKFPR-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-Fluoro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide involves its interaction with specific molecular targets. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O2/c1-11-13(8-9-24-18(26)14-4-2-3-5-16(14)20)15-10-12(27-19(21,22)23)6-7-17(15)25-11/h2-7,10,25H,8-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBOCMOGCCKFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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